1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a benzyloxy group and a propanamido functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic chemistry techniques, often involving the modification of existing cyclohexane derivatives. The specific synthetic pathways can vary, but they typically involve the use of protecting groups and coupling reactions to introduce the desired functional groups.
This compound falls under the classification of carboxylic acids and amides due to its structural features. It is also categorized as an aromatic compound because of the presence of the benzyloxy group.
The synthesis of 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid can be achieved through several methods, with one common approach being the alkylation of cyclohexanecarboxylic acid derivatives followed by amide formation.
The synthesis process often requires careful temperature control and purification steps such as column chromatography to isolate the desired product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize the synthesized compound .
The molecular structure of 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid consists of:
The molecular formula for this compound is , with a molecular weight of approximately 343.42 g/mol. Spectroscopic data such as NMR and IR provide insights into its structural characteristics, confirming the presence of functional groups and their environments .
The compound can participate in various chemical reactions typical for carboxylic acids and amides:
Reactions involving this compound often require specific conditions, such as controlled temperatures and the presence of catalysts (e.g., palladium on carbon for hydrogenation). The reaction mechanisms typically involve nucleophilic attack on electrophilic centers within the molecule .
The mechanism by which 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid exerts its biological effects may involve:
Studies have shown that compounds with similar structures can exhibit inhibitory effects on various biological targets, suggesting potential therapeutic applications .
Relevant analytical data includes infrared spectroscopy (IR) peaks indicating functional groups, NMR chemical shifts confirming structural features, and mass spectrometry data supporting molecular weight determinations .
The potential applications for 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid include:
This compound exemplifies how modifications to basic organic structures can lead to significant advancements in drug discovery and development, highlighting its importance in contemporary chemical research.
The shikimate pathway serves as the primary biosynthetic route for aromatic and alicyclic carboxylic acids in bacteria, fungi, algae, and plants (though absent in animals) [4] [7] [9]. This seven-step pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, a pivotal branch-point intermediate [7] [9]. While chorismate is best known as the precursor to aromatic amino acids (phenylalanine, tyrosine, tryptophan), it also fuels the biosynthesis of alicyclic compounds like cyclohexanecarboxylic acid (CHC) via downstream modifications [8] [9].
Key shikimate pathway intermediates relevant to CHC formation include:
In organisms like Streptomyces spp. and Alicyclobacillus acidocaldarius, CHC moieties are incorporated into polyketide antibiotics and membrane lipids, confirming its biosynthetic link to the shikimate/aromatic amino acid pathway [8] [9]. Furthermore, microbial degradation of environmental benzoate (derived from phenylalanine) often proceeds through CHC intermediates, highlighting the metabolic interconversion between aromatic and alicyclic carboxylates [2] [8].
Table 1: Key Shikimate Pathway Intermediates and Related Alicyclic Carboxylic Acids
Shikimate Intermediate | Enzyme/Process | Downstream Alicyclic Product | Biological Context |
---|---|---|---|
Dehydroshikimate (DHS) | Reduction/Dehydration | Protoanemonin Derivatives | Plant & Microbial Defense Compounds |
Chorismate | Chorismate Mutase | Prephenate | Precursor to Phenylalanine/Tyrosine |
Prephenate/Phenylalanine | Anaerobic Microbial Degradation | Cyclohexanecarboxylate (CHC) | Intermediate in Benzoate/CHC Catabolism |
Benzoate (Derived) | Anaerobic Reduction | Cyclohex-1-ene-1-carboxyl-CoA | Rhodopseudomonas palustris Metabolism |
The conversion of aromatic precursors into alicyclic CHC scaffolds requires sophisticated enzymatic deoxygenation (reduction) mechanisms. Two distinct microbial pathways dominate this process, both converging on activated CoA-thioester intermediates [2] [8]:
Both pathways exemplify how enzymatic deoxygenation transforms planar aromatic structures or partially reduced precursors into the stable chair conformation of the saturated cyclohexanecarboxylate scaffold. The reliance on CoA activation facilitates these reduction and β-oxidation-like steps by lowering the activation energy for C-H bond cleavage and ring modification [8].
Table 2: Enzymatic Deoxygenation Steps in Microbial CHC Biosynthesis/Degradation
Enzyme Class | Enzyme Example | Reaction Catalyzed | Key Intermediate Produced |
---|---|---|---|
CoA Ligase | AliA (Rp) | CHC + ATP + CoA → CHC-CoA + AMP + PPi | CHC-CoA |
CoA Transferase | Gmet_3304 (Gm) | CHC + Succinyl-CoA → CHC-CoA + Succinate | CHC-CoA |
Acyl-CoA Dehydrogenase | AliB (Rp) | CHC-CoA → CHeneCoA (Δ¹-Dehydrogenation) | Cyclohex-1-ene-1-carboxyl-CoA |
Acyl-CoA Dehydrogenase | Gmet_3307 (Gm) | CHC-CoA → CHeneCoA (Δ¹,²-Dehydrogenation) | Cyclohex-1-ene-1-carboxyl-CoA |
Acyl-CoA Dehydrogenase | Gmet_3306 (Gm) | CHeneCoA → CHdieneCoA (Δ¹⁴-Dehydrogenation) | Cyclohexa-1,5-diene-1-carboxyl-CoA |
Class I BCR | BadDEFG (Rp) | Bz-CoA + 2e⁻ + 2H⁺ + ATP → CHdieneCoA + ADP + Pi | Cyclohexa-1,5-diene-1-carboxyl-CoA |
Enoyl-CoA Hydratase/Reductase | BadK/BadH (Rp), BamQ/BamR (Gm) | Hydration/Reduction of Dienes/Enes | Hydroxyacyl-CoA Derivatives |
(Rp: Rhodopseudomonas palustris; Gm: Geobacter metallireducens) |
The functional utility of alicyclic scaffolds like CHC in bioactive molecules, including 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid, heavily depends on stereochemistry. Microbial systems exert precise stereochemical control during biosynthesis, primarily through:
Substrate and Product Stereospecificity of Dehydrogenases/Reductases:Enzymes involved in the deoxygenation pathways (Section 1.2) exhibit strict stereospecificity. For instance, acyl-CoA dehydrogenases (AliB, Gmet_3307) catalyze the trans (diaxial) removal of pro-R and pro-S hydrogens during the formation of the double bond in CHeneCoA, resulting in specific alkene geometry [8]. Subsequent hydratases (e.g., BadK in R. palustris, BamQ in G. metallireducens) add water across the double bond in a stereospecific syn manner, yielding hydroxylated intermediates with defined configurations (e.g., (R)-6-hydroxycyclohex-1-ene-1-carboxyl-CoA) [2] [8]. This precise control dictates the stereochemistry of downstream saturated products.
Conformational Dynamics of the Cyclohexane Ring:The saturated CHC scaffold predominantly adopts a chair conformation to minimize steric strain. Substituents favor equatorial positions. Enzymes processing substituted derivatives (e.g., 4-hydroxy-CHC, 1-amino-CHC derivatives) exploit this conformational preference:
Table 3: Stereochemical Features of Substituted Cyclohexanecarboxylates
Substitution Pattern | Preferred Conformation | Key Energetic Factors | Biological Relevance |
---|---|---|---|
Cyclohexanecarboxylic Acid | Chair, COO⁻ equatorial | Minimizes 1,3-diaxial steric clash | Substrate for CoA Ligases/Transferases [8] |
trans-1,4-Disubstituted | Chair, diequatorial | Avoids 1,3-diaxial interactions for both groups | Stable metabolite (e.g., trans-4-OH-CHC) [3] |
cis-1,4-Disubstituted | Chair, equatorial-axial | One group axial; higher energy (~10-12 kJ/mol) | Less common; may be enzyme-bound intermediate |
1,1-Disubstituted (e.g., Target Compound) | Chair, COO⁻/NHCOR fixed | No ring flip preference alteration; steric bulk dominates | Defined geometry for target-receptor interaction [5] |
The stereochemical precision in microbial systems underscores the evolutionary optimization for efficient substrate binding, catalysis, and metabolic flux control. This inherent control provides a blueprint for the chemoenzymatic synthesis of stereodefined alicyclic building blocks like the CHC core of 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid, where the spatial orientation of the carboxylate and the bulky N-(3-benzyloxypropanoyl) group is crucial for its intended bioactivity [5] [6].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: